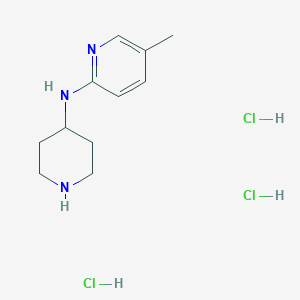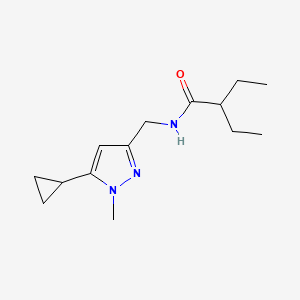![molecular formula C16H21N3O B2478463 N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide CAS No. 2094412-41-4](/img/structure/B2478463.png)
N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide, commonly known as MIIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MIIP is a small molecule inhibitor that targets the tumor suppressor protein, PTEN, and has been shown to exhibit anti-tumor properties in various cancer cell lines.
作用机制
MIIP acts as an inhibitor of PTEN by binding to its phosphatase domain, which leads to the activation of the PI3K/AKT/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth, proliferation, and survival, and its dysregulation is often observed in cancer cells. By inhibiting PTEN, MIIP can effectively block the activation of this pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
MIIP has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. MIIP can also inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. Additionally, MIIP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
实验室实验的优点和局限性
One of the major advantages of using MIIP in lab experiments is its specificity for PTEN. This allows for targeted inhibition of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. MIIP also exhibits low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using MIIP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on MIIP. One potential area of focus is the development of more efficient synthesis methods for MIIP, which can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to MIIP treatment. Additionally, there is a need for further studies on the safety and efficacy of MIIP in vivo, which can pave the way for its clinical development as a cancer therapy.
合成方法
The synthesis of MIIP involves a multi-step process that starts with the reaction of 3-methylbutylamine with 2-bromoacetophenone to form the intermediate, 1-(3-methylbutyl)-1-phenyl-2-bromoethane. This intermediate is then reacted with hydrazine hydrate to form the substituted indazole derivative, which is further reacted with propenoic acid to form the final product, MIIP.
科学研究应用
MIIP has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PTEN protein, which is a key regulator of the PI3K/AKT/mTOR signaling pathway. MIIP has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-[[1-(3-methylbutyl)indazol-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-4-16(20)17-11-14-13-7-5-6-8-15(13)19(18-14)10-9-12(2)3/h4-8,12H,1,9-11H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOMBAEOAIDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=N1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478381.png)
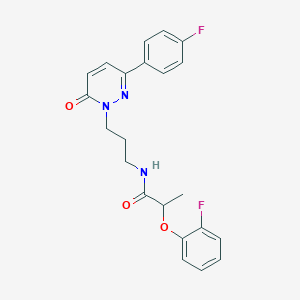
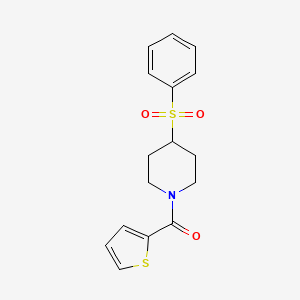

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(thiophene-3-carbonyl)azetidine](/img/structure/B2478392.png)
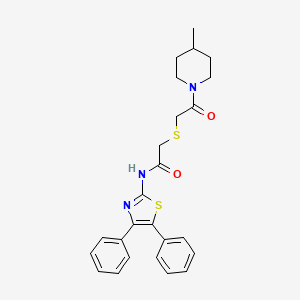

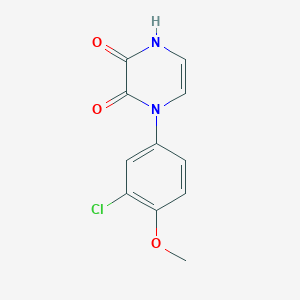
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2478396.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478397.png)

